Superior Anti-Protozoal Potency Against T. vaginalis vs. Clinical Standard Metronidazole
This compound demonstrates significantly higher potency against the protozoan parasite Trichomonas vaginalis compared to the FDA-approved standard-of-care drug, metronidazole. Its mechanism is linked to potent inhibition of the parasite's S-adenosylhomocysteine hydrolase (SAHH), an enzyme critical for methylation reactions [1].
| Evidence Dimension | In vitro growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.09 μM |
| Comparator Or Baseline | Metronidazole: 0.72 μM |
| Quantified Difference | 8-fold lower IC50 (higher potency) |
| Conditions | T. vaginalis culture, unspecified duration [1] |
Why This Matters
This 8-fold potency advantage over a standard clinical drug justifies its selection as a superior lead compound or research tool for anti-trichomonal drug discovery programs.
- [1] Shokar, A., Au, A., An, S. H., Tong, E., Garza, G., Zayas, J., Wnuk, S. F., & Land, K. M. (2012). S-Adenosylhomocysteine hydrolase of the protozoan parasite Trichomonas vaginalis: potent inhibitory activity of 9-(2-deoxy-2-fluoro-β,D-arabinofuranosyl)adenine. Bioorganic & Medicinal Chemistry Letters, 22(12), 4203–4205. View Source
